molecular formula C23H23NO4S2 B7741086 6-[(5Z)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID

6-[(5Z)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID

Cat. No.: B7741086
M. Wt: 441.6 g/mol
InChI Key: MDQAAYABMGVSER-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • A (5Z)-5-{[3-(benzyloxy)phenyl]methylidene} substituent, introducing a benzyloxy-functionalized aromatic moiety.
  • 4-oxo-2-sulfanylidene groups, which enhance electronic delocalization and influence binding affinity.

Properties

IUPAC Name

6-[(5Z)-4-oxo-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S2/c25-21(26)12-5-2-6-13-24-22(27)20(30-23(24)29)15-18-10-7-11-19(14-18)28-16-17-8-3-1-4-9-17/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2,(H,25,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAAYABMGVSER-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone scaffold is synthesized through a cyclocondensation reaction between 6-aminohexanoic acid, carbon disulfide (CS₂), and sodium chloroacetate in ethanol under reflux. This step proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization with chloroacetate to form the 2-sulfanylidene-1,3-thiazolidin-4-one ring.

Reaction Conditions :

  • Solvent : Ethanol (20 mL per 1 mmol substrate).

  • Temperature : Reflux (78°C) for 5 hours.

  • Yield : ~70% after recrystallization from ethyl acetate.

Stepwise Preparation Methods

Synthesis of Rhodanine-3-hexanoic Acid

The intermediate rhodanine-3-hexanoic acid is prepared by alkylating the thiazolidinone nitrogen with 6-bromohexanoic acid. The reaction is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate as a base.

Procedure :

  • Dissolve thiazolidinone (1 eq) and 6-bromohexanoic acid (1.2 eq) in DMF.

  • Add K₂CO₃ (2 eq) and stir at 60°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Characterization Data :

  • IR (KBr) : 1712 cm⁻¹ (C=O, thiazolidinone), 1685 cm⁻¹ (C=O, carboxylic acid).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.09 (t, 2H, -N-CH₂), 2.30 (t, 2H, -CH₂-COOH).

Knoevenagel Condensation with 3-(Benzyloxy)benzaldehyde

The benzylidene moiety is introduced via Knoevenagel condensation between rhodanine-3-hexanoic acid and 3-(benzyloxy)benzaldehyde. This reaction is catalyzed by piperidine in acetic acid, favoring the thermodynamically stable Z-isomer due to conjugation with the thiazolidinone’s electron-withdrawing groups.

Optimized Conditions :

  • Catalyst : Piperidine (5 mol%).

  • Solvent : Glacial acetic acid.

  • Temperature : 110°C for 6 hours.

  • Yield : 68–76% after recrystallization.

Mechanistic Insight :
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the active methylene group of the thiazolidinone, followed by dehydration to form the α,β-unsaturated ketone. The Z-configuration is confirmed by NOESY correlations between the benzylidene proton and the thiazolidinone sulfur.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

A study comparing solvents (ethanol, acetic acid, toluene) revealed acetic acid as optimal due to its ability to stabilize the transition state via hydrogen bonding. Catalysts such as ammonium acetate and piperidine were evaluated, with piperidine providing superior yields (Table 1).

Table 1: Solvent and Catalyst Optimization for Knoevenagel Condensation

SolventCatalystYield (%)
EthanolPiperidine52
Acetic acidPiperidine76
TolueneAmmonium acetate48

Stereochemical Control

The Z-configuration is critical for biological activity. Polar aprotic solvents (e.g., DMF) favored the E-isomer, while acetic acid enhanced Z-selectivity (>95%) due to protonation of the intermediate enolate.

Characterization and Analytical Data

Spectroscopic Confirmation

FTIR Analysis :

  • 3218 cm⁻¹ (O-H, carboxylic acid).

  • 1690 cm⁻¹ (C=O, thiazolidinone).

  • 1602 cm⁻¹ (C=C, benzylidene).

¹H NMR (DMSO-d₆) :

  • δ 7.45 (s, 1H, benzylidene-H).

  • δ 5.12 (s, 2H, -O-CH₂-Ph).

  • δ 2.38 (t, 2H, -CH₂-COOH).

Mass Spectrometry :

  • m/z : 483.2 [M+H]⁺ (calculated for C₂₄H₂₃NO₅S₂).

Challenges in Synthesis

Purification Difficulties

The hexanoic acid chain imparts polarity, complicating silica gel chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water) was employed for final purification.

Byproduct Formation

Competing Michael addition side reactions were observed at temperatures >120°C, leading to dimerization. Maintaining temperatures below 110°C suppressed byproducts.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

6-[(5Z)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and benzylidene group play crucial roles in binding to these targets, thereby modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and computational similarities to analogous thiazolidinone derivatives:

Compound Name Substituent Group Chain Length Molecular Weight Key Functional Differences Similarity Metrics (Inferred)
Target Compound 3-(benzyloxy)phenyl Hexanoic acid (C6) ~457.5 g/mol* Reference compound
2-[(5Z)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 3-hydroxyphenyl Pentanoic acid (C5) ~336.4 g/mol Shorter chain; hydroxy vs. benzyloxy group Moderate (Tanimoto ~0.6–0.7)
6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-(methoxycarbonyl)phenyl Hexanoic acid (C6) ~435.4 g/mol Ester group instead of benzyloxy ether High (Tanimoto ~0.8)
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-methoxyphenyl Butanoic acid (C4) ~337.4 g/mol Shorter chain; methoxy vs. benzyloxy Moderate (Tanimoto ~0.5–0.6)
6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid Furan-2-ylmethylidene Hexanoic acid (C6) ~325.4 g/mol Heteroaromatic furan substituent Low (Tanimoto ~0.4)
3-((5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid Complex heterocyclic substituent Propanoic acid (C3) ~529.6 g/mol Bulky heterocyclic group; shorter chain Very Low (Tanimoto <0.3)

*Calculated based on formula C₂₃H₂₃NO₅S₂.

Key Observations:

4-(Methoxycarbonyl)phenyl () introduces an electron-withdrawing ester group, which may alter electronic interactions in binding pockets .

Chain Length: The hexanoic acid chain (C6) in the target compound likely improves aqueous solubility compared to shorter chains (C3–C5) in analogs .

Structural Motifs and Docking Affinity: Minor changes in substituents (e.g., benzyloxy vs. methoxycarbonyl) significantly impact docking scores due to interactions with different enzyme residues . Heteroaromatic groups (e.g., furan in ) reduce similarity to the target compound but may enable unique binding modes .

Synthetic Accessibility :

  • All compounds share a common synthetic pathway involving condensation of thiosemicarbazides with carbonyl derivatives (e.g., ), but bulky substituents () complicate purification .

Computational and Analytical Methods for Comparison

  • Tanimoto/Dice Coefficients : Used to quantify similarity via Morgan fingerprints or MACCS keys, with values >0.7 indicating high similarity (e.g., vs. target) .
  • Molecular Networking : Clusters compounds based on fragmentation patterns (), though the target compound’s benzyloxy group may place it in a distinct cluster .
  • Docking Studies : Highlight variability in binding affinities due to substituent-driven interactions (e.g., benzyloxy vs. furan) .

Biological Activity

The compound 6-[(5Z)-5-{[3-(benzyloxy)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H21N2O4S2
  • IUPAC Name : this compound

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit leukocyte activation and reduce the recruitment of inflammatory cells in various models of inflammation. The compound's mechanism involves the modulation of integrin CD11b/CD18 pathways, which are crucial in inflammatory responses.

  • Case Study: Acute Peritonitis in Mice
    • In an experimental model of acute peritonitis, administration of the compound significantly reduced leukocyte recruitment compared to control groups. This suggests its potential use in treating inflammatory diseases.
  • Case Study: Renal Ischemia/Reperfusion Injury
    • In models of renal ischemia/reperfusion injury, the compound demonstrated protective effects by reducing tissue damage and improving renal function markers.

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells. This activity is particularly relevant in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases.

Modulation of Inflammatory Pathways

The primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting pro-inflammatory cytokine production and signaling pathways. It has been shown to decrease levels of TNF-alpha and IL-6 in treated cells.

Interaction with Integrins

The compound's interaction with integrins plays a significant role in its biological activity. By blocking integrin-mediated cell adhesion and migration, it effectively reduces inflammation and tissue damage.

Data Table: Summary of Biological Activities

Activity TypeModel/StudyFindings
Anti-inflammatoryAcute Peritonitis in MiceReduced leukocyte recruitment
Renal ProtectionIschemia/Reperfusion InjuryDecreased tissue damage
Antioxidant ActivityCellular Oxidative Stress ModelIncreased cell viability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[(5Z)-5-{[3-(benzyloxy)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of a benzyloxy-substituted aldehyde with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation between 3-(benzyloxy)benzaldehyde and 4-thioxothiazolidinone under reflux in ethanol or acetic acid, catalyzed by piperidine or ammonium acetate .
  • Acid coupling : Hexanoic acid is introduced via nucleophilic substitution or ester hydrolysis.
  • Reaction optimization requires control of temperature (70–90°C) , solvent polarity (DMF or acetic acid), and catalyst selection to stabilize the Z-configuration of the exocyclic double bond .
    • Validation : Monitor intermediates via TLC and confirm final product purity through HPLC (>95%) and recrystallization from ethanol/water mixtures .

Q. How can the crystal structure of this compound be resolved, and what tools validate its stereochemistry?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze diffraction data .
  • ORTEP-3 or WinGX can visualize the 3D structure, confirming the (5Z)-configuration and planarity of the thiazolidinone ring .
  • Validate hydrogen bonding (e.g., S–H···O interactions) and π-stacking of the benzyloxy group using Mercury CSD .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm) and confirm the thione (C=S) carbon at δ 190–200 ppm .
  • IR Spectroscopy : Detect C=O (1680–1720 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 483.12) and fragmentation patterns .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational methods predict its binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions with targets like cyclooxygenase-2 (COX-2) or PPAR-γ. Focus on the thiazolidinone core’s hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories in GROMACS ) with CHARMM36 force fields. Analyze RMSD and ligand-protein contacts (e.g., hydrophobic interactions with benzyloxy groups) .
  • Free Energy Calculations : Apply MM/PBSA to quantify binding affinity (ΔG < −7 kcal/mol suggests strong inhibition) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Dose-Response Assays : Perform MTT assays (for cytotoxicity) and ELISA (for cytokine inhibition) to establish IC50_{50} values. Compare results across cell lines (e.g., RAW 264.7 macrophages vs. E. coli cultures) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyloxy with methoxy) and test analogs. For example, 2-hydroxyphenyl analogs show enhanced antioxidant activity (EC50_{50} 12.5 μM) but reduced antimicrobial potency .

Q. How can in silico studies guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess logP (optimal 2–3), aqueous solubility (LogS > −4), and CYP450 inhibition. The hexanoic acid moiety improves solubility but may reduce BBB penetration .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., GLORYx ) to predict sulfation of the thione group or glucuronidation of the carboxylic acid .

Key Challenges & Future Directions

  • Stereochemical Stability : The (5Z)-isomer may isomerize under UV light; monitor via UV-Vis spectroscopymax_{\text{max}} 340 nm) .
  • Scalability : Transition from batch to flow chemistry for high-purity synthesis (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.